molecular formula C4H2ClF3N2O B1317816 3-(Chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole CAS No. 890095-69-9

3-(Chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole

Cat. No. B1317816
CAS RN: 890095-69-9
M. Wt: 186.52 g/mol
InChI Key: UANFFSNPYKTHJF-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole (CMTFO) is a heterocyclic compound, commonly used in organic synthesis, with a wide range of applications in the biomedical and pharmaceutical fields. CMTFO has been used as a reagent for the synthesis of various compounds, including pharmaceuticals, dyes, and other organic compounds. It has also been used as a catalyst for a number of reactions, such as the oxidative cleavage of olefins, and the hydrolysis of esters. CMTFO has been found to be a useful reagent for the synthesis of heterocyclic compounds, due to its high reactivity and low toxicity.

Scientific Research Applications

Pharmaceuticals

The trifluoromethyl group is pivotal in the development of pharmaceuticals due to its ability to enhance the biological activity and metabolic stability of therapeutic compounds3-(Chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole can serve as a precursor for the synthesis of various bioactive molecules that require a trifluoromethyl moiety to improve their pharmacokinetic properties .

Agrochemicals

In agrochemical research, the introduction of a trifluoromethyl group into molecules is known to increase their agrochemical potency. The subject compound can be utilized to develop new classes of herbicides and pesticides with improved efficacy and environmental stability .

Material Science

The unique electronic properties of the trifluoromethyl group make it a valuable addition to materials, particularly in the creation of advanced polymers and coatings. The compound can be used to modify surface properties, such as hydrophobicity, which is crucial for developing self-cleaning surfaces .

Synthetic Chemistry

As a synthetic intermediate, 3-(Chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole is instrumental in constructing complex fluorinated compounds. Its reactive sites allow for selective transformations, enabling the creation of diverse molecular architectures .

Medicinal Chemistry

In medicinal chemistry, the compound can be employed to generate trifluoromethyl ketones, which are valuable synthons for constructing fluorinated pharmacons. These ketones are known for their properties as enzyme inhibitors and are used in the design of drugs targeting various diseases .

Radical Chemistry

The compound is also significant in radical chemistry, where it can participate in radical trifluoromethylation reactions. This process is essential for introducing trifluoromethyl groups into carbon-centered radicals, which is a common requirement in the synthesis of many organic molecules .

properties

IUPAC Name

3-(chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClF3N2O/c5-1-2-9-3(11-10-2)4(6,7)8/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANFFSNPYKTHJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NOC(=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601215804
Record name 3-(Chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601215804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole

CAS RN

890095-69-9
Record name 3-(Chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890095-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601215804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole
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